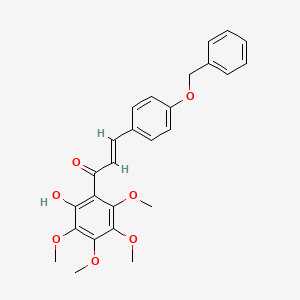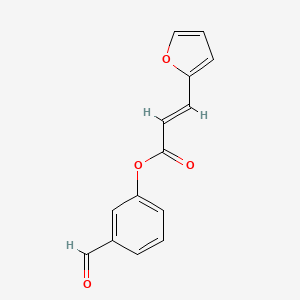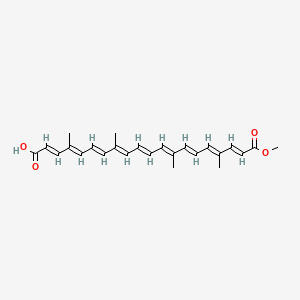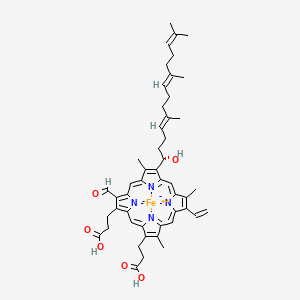
Ferroheme a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferroheme a is a heme a and a ferroheme. It has a role as a mouse metabolite. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Ferrochelatase and Heme Biosynthesis
Ferrochelatase catalyzes the insertion of ferrous iron into protoporphyrin IX to form protoheme (heme), which is crucial in various biological processes. Recent studies on ferrochelatase, including its crystal structures from Bacillus subtilis and humans, have enhanced our understanding of its catalytic mechanism. This research is vital for understanding the synthesis and function of heme in biological systems (Dailey et al., 2000).
Synthesis and Applications of Ferrofluids
Ferrofluids, containing iron oxide nanoparticles, exhibit strong magnetic properties. They are used in medicine, water treatment, and mechanical engineering. The synthesis methods and applications of these fluids, including their rheological properties and stability, have been extensively researched, providing valuable insights for various industrial and scientific applications (Oehlsen et al., 2022).
Magnetic Properties in Hemoproteins
Studies on the magnetic properties of hemoproteins, including investigations into oxy-ferrous hemoglobin and model compounds, provide insights into the complex interactions within these proteins. Understanding these properties is crucial for comprehending the functional aspects of hemoproteins in biological systems (Davydov et al., 2003).
Structural Insights into Ferrochelatase
Research on the structure of human ferrochelatase has revealed significant changes during the catalytic cycle. This information advances our understanding of substrate binding and the role of structural alterations in overall catalysis, which is critical for heme synthesis (Medlock et al., 2007).
Metal Specificity in Ferrochelatase
Investigations into how ferrochelatase distinguishes between different metals have shown that metal specificity is determined by product release rather than chelation. This insight is important for understanding metal ion interactions in biological systems (Medlock et al., 2009).
Testing Methods for Ferroheme
Developing accurate and reliable methods for measuring ferroheme content is crucial for research and industrial applications. Studies have focused on creating standard curves and validating their precision, reproducibility, and recovery (Yuan-yuan et al., 2010).
Properties
Molecular Formula |
C49H56FeN4O6 |
|---|---|
Molecular Weight |
852.8 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7-ethenyl-17-formyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethylporphyrin-22,24-diid-2-yl]propanoic acid;iron(2+) |
InChI |
InChI=1S/C49H58N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,13,15,17,23-27,46,55H,1,10-12,14,16,18-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2/b29-15+,30-17+,38-23?,39-25?,40-24?,41-23?,42-26?,43-26?,44-24?,45-25?;/t46-;/m0./s1 |
InChI Key |
ZGGYGTCPXNDTRV-YRJWGCQVSA-L |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)[C@H](CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


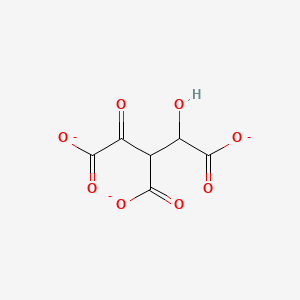
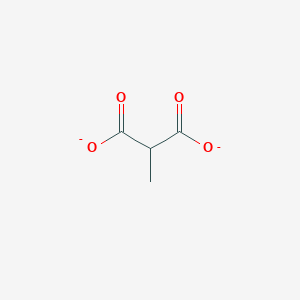
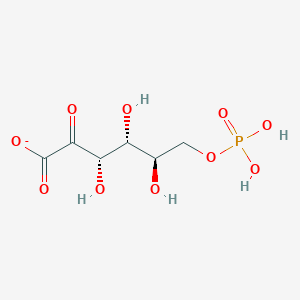
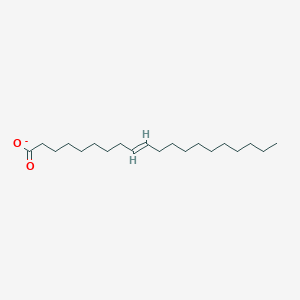
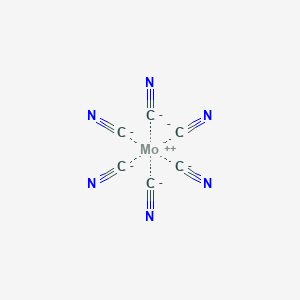

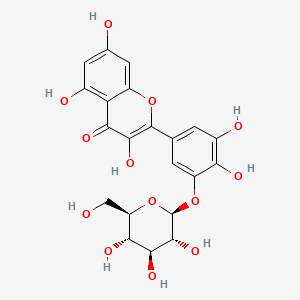
![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
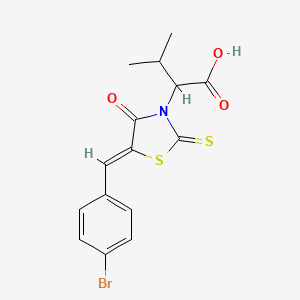
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
